

2,3-Difluoro-4-hydroxyphenylboronic acid CAS 1261169-72-5 properties

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Compound of Interest

Compound Name: 2,3-Difluoro-4-hydroxyphenylboronic acid

Cat. No.: B581471

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An In-depth Technical Guide to **2,3-Difluoro-4-hydroxyphenylboronic acid** (CAS 1261169-72-5)

This technical guide provides a comprehensive overview of **2,3-Difluoro-4-hydroxyphenylboronic acid**, a key building block in modern medicinal chemistry. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis, with a focus on its properties, synthesis, and applications.

Core Properties and Safety Information

2,3-Difluoro-4-hydroxyphenylboronic acid is a solid organic compound valued for its utility in carbon-carbon bond formation. Its chemical structure incorporates a difluorinated phenyl ring, a hydroxyl group, and a boronic acid moiety, making it a versatile reagent in organic synthesis.

Physicochemical Properties

The key physicochemical properties of **2,3-Difluoro-4-hydroxyphenylboronic acid** are summarized in the table below. These predicted and observed values are essential for experimental design and process development.

Property	Value	Source
CAS Number	1261169-72-5	[1] [2] [3]
Molecular Formula	C ₆ H ₅ BF ₂ O ₃	[1] [2]
Molecular Weight	173.91 g/mol	[1] [2]
Physical Form	Solid	
Boiling Point (Predicted)	340.1 ± 52.0 °C	[1]
Density (Predicted)	1.52 ± 0.1 g/cm ³	[1]
Purity	Typically ≥97%	
InChI Key	GKKFIHYGEYECQH- UHFFFAOYSA-N	

Safety and Handling

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel. The compound is classified as an irritant.[\[1\]](#)

Safety Aspect	Recommendation	Source
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[4][5]
Precautionary Statements	P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	[5]
Storage Conditions	Store in an inert atmosphere at 2-8°C. Keep containers tightly closed and in a dry, well-ventilated place.	[2]
Personal Protective Equipment	Wear protective clothing, gloves, safety glasses, and a dust respirator. Use in a well-ventilated area.	[4][6]
Spill Cleanup	Use dry clean-up procedures to avoid generating dust. Collect spilled material in a clean, dry, sealable, labeled container for disposal.	[6]

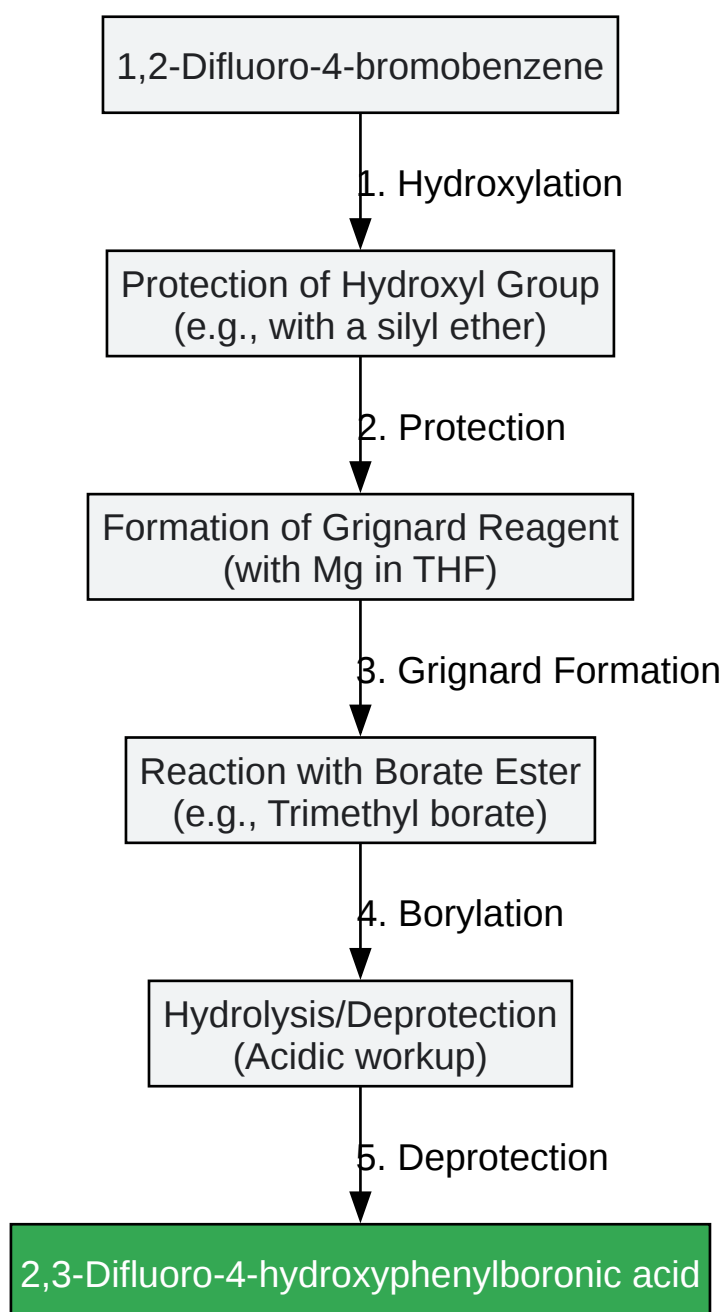
Synthesis and Spectroscopic Characterization

General Synthetic Pathway

While specific synthesis documentation for **2,3-Difluoro-4-hydroxyphenylboronic acid** is not detailed in the provided results, a common method for preparing hydroxyphenylboronic acids

involves a multi-step process starting from a corresponding bromophenol.[7][8] The hydroxyl group is first protected, followed by the formation of a Grignard reagent, which then reacts with a borate ester. A final deprotection step yields the desired product.

Below is a diagram illustrating a plausible synthetic workflow for this compound.



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Caption: Proposed synthetic workflow for **2,3-Difluoro-4-hydroxyphenylboronic acid**.

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment. While specific spectra for this compound are not publicly available, the expected characteristics can be inferred.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituents.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group. The carbon atom attached to the boron will also have a characteristic chemical shift.
- ^{19}F NMR: This technique would show signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring.
- ^{11}B NMR: The ^{11}B NMR spectrum is characteristic for boronic acids and would confirm the presence of the boron atom, typically showing a signal in a specific range.[\[9\]](#)
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. A broad band in the region of $3200\text{--}3600\text{ cm}^{-1}$ corresponds to the O-H stretching of the hydroxyl and boronic acid groups. C-F stretching vibrations and aromatic C-H and C=C stretching bands would also be present.[\[9\]](#)
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[\[9\]](#)

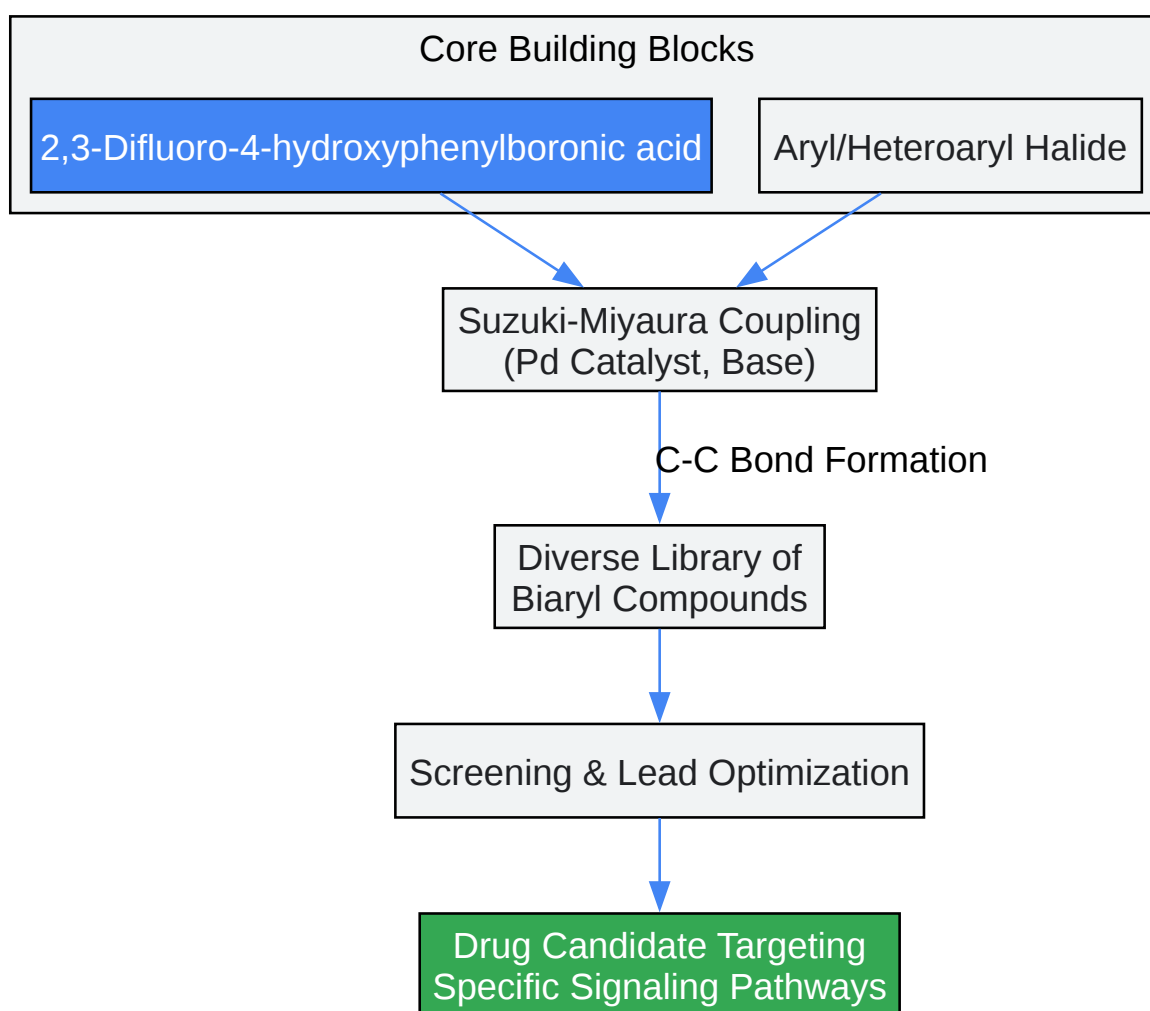
Applications in Drug Discovery and Development

Boronic acids are foundational in medicinal chemistry, primarily due to their role as versatile building blocks in the synthesis of complex organic molecules.[\[10\]](#)[\[11\]](#)[\[12\]](#) Their significance has grown since the FDA approval of bortezomib, a boronic acid-containing drug.[\[10\]](#)[\[13\]](#)

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of **2,3-Difluoro-4-hydroxyphenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction.[14][15] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), enabling the synthesis of biaryls and other conjugated systems that are common motifs in pharmacologically active compounds.[14][16][17]

The fluorine and hydroxyl substituents on the phenyl ring of this specific boronic acid allow for fine-tuning of the physicochemical properties (e.g., lipophilicity, metabolic stability, and binding interactions) of the final drug candidate.[11]



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Caption: Role of the boronic acid in the drug discovery pipeline via Suzuki coupling.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura reaction, which can be adapted for **2,3-Difluoro-4-hydroxyphenylboronic acid**.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

- Aryl halide (e.g., aryl bromide) (1.0 mmol)
- **2,3-Difluoro-4-hydroxyphenylboronic acid** (1.2 mmol)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) (2.0-3.0 mmol)
- Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

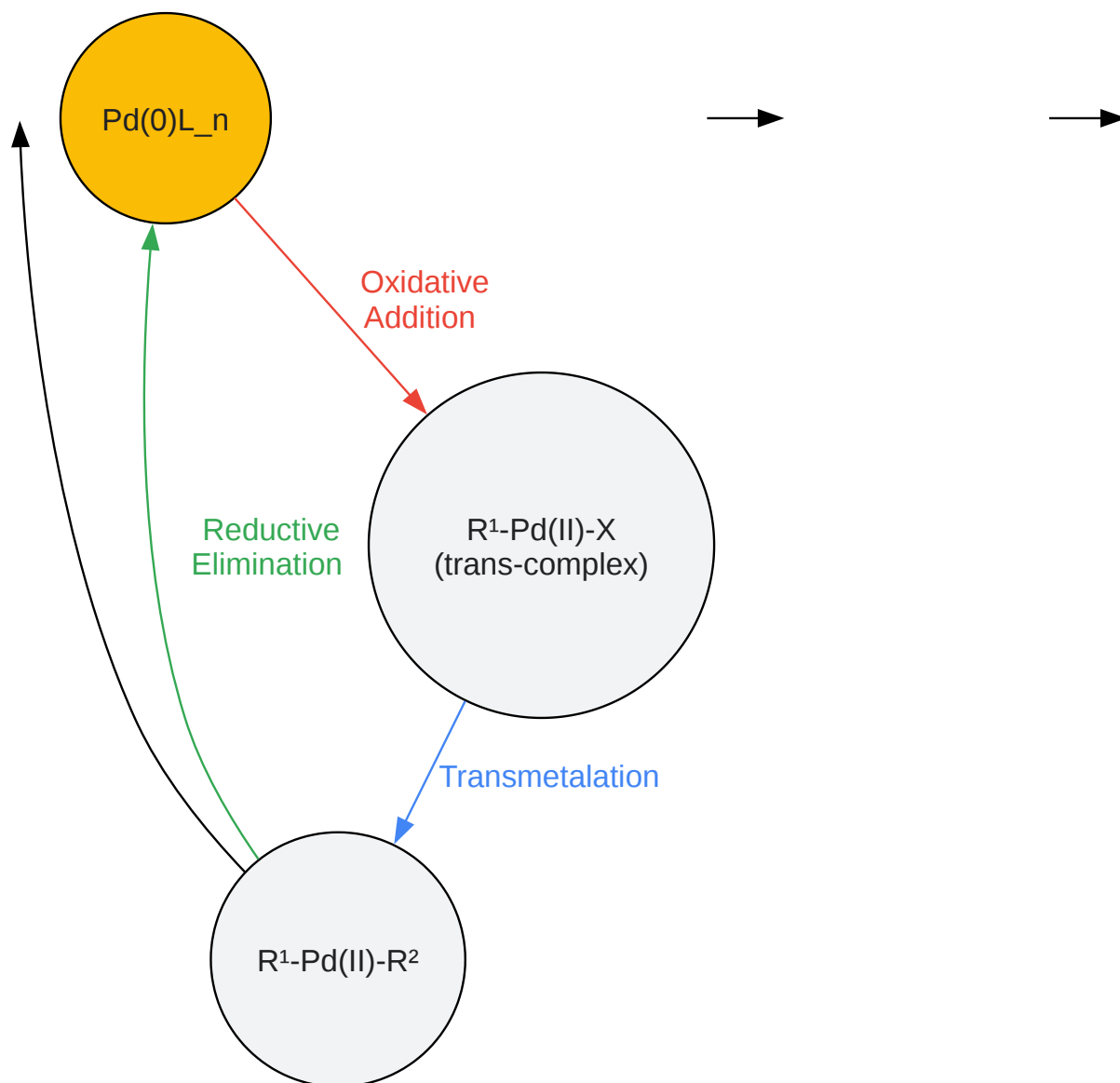
- To a reaction vessel, add the aryl halide, **2,3-Difluoro-4-hydroxyphenylboronic acid**, and the base.
- Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add the solvent system and the palladium catalyst under the inert atmosphere.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2,3-Difluoro-4-hydroxyphenylboronic acid (CAS 1261169-72-5) is a highly valuable reagent for the scientific research and drug development community. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a powerful method for constructing the complex molecular architectures required for modern therapeutics. A thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for its effective and safe utilization in the laboratory.

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